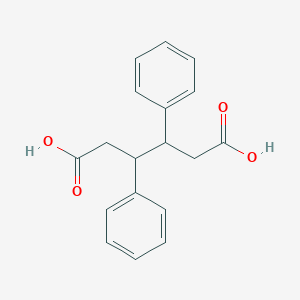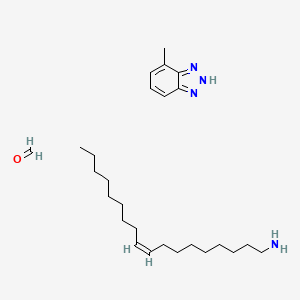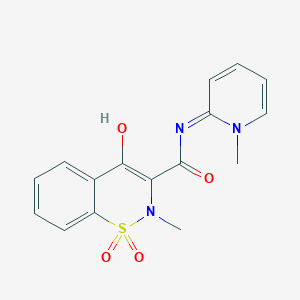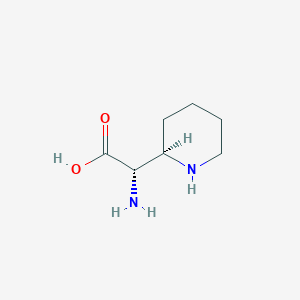
1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride is a chemical compound with the molecular formula C14H24ClNO2 and a molecular weight of 273.799 g/mol . This compound is known for its unique structure, which includes a dimethoxyphenyl group and a trimethylazanium group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride can be achieved through several methods. One common method involves the Friedel-Crafts acylation of activated benzene rings in the presence of polyphosphoric acid . This reaction is typically performed with carboxylic acid chlorides or anhydrides. The reaction conditions often include the use of solvents such as DMSO and an alkaline environment to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including spasmolytic activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and synthetic intermediates.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, potentially affecting their function. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: This compound has a similar structure and is used in similar applications.
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide: Another structurally related compound with similar chemical properties.
Uniqueness
1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63977-47-9 |
|---|---|
Molecular Formula |
C14H24ClNO2 |
Molecular Weight |
273.80 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-2-yl-trimethylazanium;chloride |
InChI |
InChI=1S/C14H24NO2.ClH/c1-11(15(2,3)4)9-12-10-13(16-5)7-8-14(12)17-6;/h7-8,10-11H,9H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
GFLRGUVCYHGCGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)


![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)




![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
